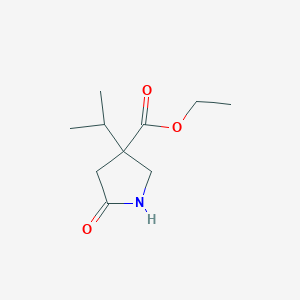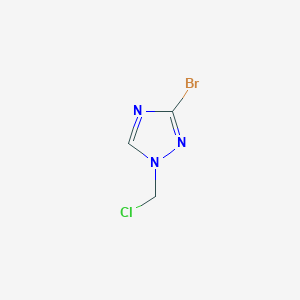
Ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate
Overview
Description
“Ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1803580-58-6 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 199.25 . Its IUPAC name is ethyl 3-isopropyl-5-oxopyrrolidine-3-carboxylate . The InChI code for this compound is 1S/C10H17NO3/c1-4-14-9(13)10(7(2)3)5-8(12)11-6-10/h7H,4-6H2,1-3H3,(H,11,12) .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of ethyl compounds related to Ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate has been explored, showing the importance of these compounds in understanding molecular configurations and interactions. Such analysis is crucial in drug design and material science (Hu Yang, 2009).
Synthesis and Chemical Behavior
- Research on related ethyl compounds, like ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, shows their potential in selective synthesis processes, highlighting the versatility of these compounds in creating diverse chemical structures (P. S. Lebedˈ et al., 2012).
- The solvent-free synthesis of ethyl pyrrole-2-carboxylates under microwave irradiation reveals efficient and environmentally friendly methods of producing these compounds, emphasizing their applicability in green chemistry (R. Khajuria et al., 2013).
NMR Spectroscopy and Computational Studies
- NMR spectroscopic and DFT studies of ethyl pyrrole-3-carboxylates offer deep insights into their structural properties. Such research is invaluable for computational chemistry and the development of new materials (A. Lyčka et al., 2010).
Application in Medicinal Chemistry
- Ethyl pyrrolidine-3-carboxylates have been synthesized and screened for various biological activities, showing potential as pharmaceutical agents. Their low toxicity and specific activities like antiradical and anti-inflammatory properties demonstrate their relevance in drug discovery (S. Zykova et al., 2016).
Properties
IUPAC Name |
ethyl 5-oxo-3-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-14-9(13)10(7(2)3)5-8(12)11-6-10/h7H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJJFEISRGETBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803580-58-6 | |
| Record name | ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)

![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)







